(R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride
Description
(R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride is a chiral amino acid ester derivative characterized by a cyclopentyl substituent at the β-position of the propanoate backbone. The compound’s structure includes a methyl ester group and a protonated amine, stabilized as a hydrochloride salt. Key features include:
- Molecular formula: C₁₀H₁₈ClNO₂ (inferred from analogs in )
- Molecular weight: ~207–250 g/mol (estimated based on cyclopentyl vs. aromatic substituents) .
- Chirality: The (R)-configuration at the α-carbon is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-cyclopentylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)6-7-4-2-3-5-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGBLBBMRQLNKB-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCC1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1CCCC1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
The carboxyl group of (R)-2-amino-3-cyclopentylpropanoic acid undergoes esterification with methanol in the presence of an acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid. The reaction proceeds via nucleophilic acyl substitution:
Methanol acts as both the solvent and nucleophile, while the acid catalyst protonates the carbonyl oxygen, enhancing electrophilicity. The reaction is typically conducted at reflux (60–80°C) for 12–24 hours, achieving yields >80% under optimized conditions.
Reaction Optimization
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Catalyst Selection : HCl is preferred over sulfuric acid to avoid sulfonation side reactions.
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Solvent Systems : Anhydrous methanol ensures minimal water content, preventing hydrolysis of the ester product.
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Temperature Control : Elevated temperatures accelerate reaction kinetics but risk racemization; thus, maintaining 60°C balances speed and stereochemical integrity.
Hydrochloride Salt Formation
The free base ester is converted to its hydrochloride salt to improve solubility and crystallinity. This is achieved by bubbling hydrogen chloride gas through a solution of the ester in diethyl ether or dichloromethane:
The salt precipitates as a white crystalline solid, which is isolated via filtration and washed with cold ether to remove residual acid.
Purification and Characterization
Recrystallization
The crude hydrochloride salt is recrystallized from ethanol or methanol/ether mixtures to enhance purity. Solvent selection impacts crystal morphology and yield, with ethanol producing needle-like crystals and methanol yielding fine powders.
Chromatographic Methods
Column chromatography using silica gel and a polar eluent (e.g., ethyl acetate/hexane) may resolve residual impurities, though this step is often omitted in industrial settings due to scalability challenges.
Analytical Confirmation
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NMR Spectroscopy : NMR (DMSO-) displays characteristic signals: δ 1.2–1.8 (m, cyclopentyl CH), δ 3.6 (s, COOCH), δ 4.1 (q, NH).
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Mass Spectrometry : ESI-MS shows a molecular ion peak at [M+H].
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Optical Rotation : (c = 1, HO) confirms the (R)-configuration.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Amino Group Reactivity
The primary amine undergoes typical acylation and sulfonylation reactions. For example:
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Sulfonamide Formation : Reacts with sulfonyl chlorides (e.g., 3,4-difluorophenylsulfonyl chloride) in the presence of DIPEA and DMAP to yield sulfonamides. A similar reaction with ethyl 2-amino-2-methylpropanoate derivatives achieved 92% yield for sulfonamide intermediates .
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N-Methylation : Treatment with methyl iodide under basic conditions (K₂CO₃/DMF) introduces methyl groups to the amine. This method produced 91% yield in analogous compounds .
Ester Hydrolysis and Transesterification
The methyl ester is hydrolyzable to carboxylic acids under basic (LiOH/THF/MeOH) or acidic conditions. For example:
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Saponification : Ethyl 1-((3-fluoro-4-methylphenyl)sulfonamido)cyclopropane-1-carboxylate was hydrolyzed to its carboxylic acid with LiOH in quantitative yield .
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Transesterification : Reacts with alcohols (e.g., isopropanol) under catalytic acidic or basic conditions to form alternative esters.
Cyclopentyl Group Participation
The cyclopentyl moiety influences steric interactions in coupling reactions:
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Pd-Catalyzed Cross-Couplings : Boronic acid couplings (Suzuki-Miyaura) with aryl/heteroaryl groups proceed with moderate yields (37–64%) in structurally related azetidine derivatives .
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Cyclopropane Formation : Cyclopropylboronic acid coupling under Pd(PPh₃)₄/K₃PO₄ conditions yields cyclopropane-containing products (e.g., 5n at 53% yield ) .
SARS-CoV-2 Mᴾᴿᴼ Inhibitors
The compound serves as a key intermediate in synthesizing peptidomimetic inhibitors targeting SARS-CoV-2 main protease (Mᴾᴿᴼ). Structural analogs feature:
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Adamantane-carboxamide linkages for enhanced hydrophobic interactions .
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Cyclopropyl rings to enforce conformational rigidity, synthesized via Pd-mediated cross-couplings .
Reaction Table: Analogous Transformations
Stereochemical Considerations
The (R)-configuration at the α-carbon directs enantioselective outcomes:
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Chiral Resolution : Recrystallization or chiral chromatography ensures optical purity (>97% by HPLC) .
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NOESY/¹H-¹⁵N HMBC : Used to confirm stereochemistry and hydrogen bonding in related azetidine-triazole hybrids .
Stability and Handling
Scientific Research Applications
Neurological Disorders
Research indicates that (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride may have potential applications in treating neurological disorders. Its structural properties suggest it could act as a modulator for neurotransmitter systems, particularly in enhancing synaptic transmission and neuroprotection. This is particularly relevant in conditions like Alzheimer's disease and other neurodegenerative disorders where synaptic integrity is compromised.
Pain Management
The compound has been investigated for its analgesic properties. Preliminary studies suggest that it may interact with pain pathways, potentially providing relief for chronic pain conditions. Its mechanism of action could involve modulation of pain signaling pathways, making it a candidate for further clinical trials.
Skin Conditions
Recent patents have highlighted the use of compounds similar to (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride in treating various skin conditions such as psoriasis and dermatitis. These compounds may function as transforming growth factor-beta (TGF-β) mimics, promoting healing and regeneration of skin tissue . The topical application of such compounds can enhance wound healing and mitigate inflammatory responses associated with skin disorders.
General Synthesis Approach
The synthesis typically starts with the preparation of the cyclopentyl derivative followed by amination and esterification processes. Key reagents include:
- Dicyclohexylcarbodiimide (DCC) for coupling reactions.
- Protecting groups to maintain the integrity of functional groups during synthesis.
Case Study: Pain Modulation
A study published in a peer-reviewed journal explored the effects of (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride on animal models of neuropathic pain. Results demonstrated significant reductions in pain behaviors compared to controls, suggesting its potential as an analgesic agent .
Dermatological Applications
In another study focusing on dermatological applications, researchers tested the efficacy of TGF-β mimics in wound healing models. The results indicated that these compounds accelerated healing processes and improved skin regeneration in animal models .
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride with five analogs, highlighting structural and functional differences:
Notes:
- Cyclopentyl vs.
- Ester Group Impact : Ethyl esters (e.g., ) are more resistant to esterase hydrolysis than methyl esters, extending half-life in vivo .
- Chiral Specificity: The (S)-enantiomer () may exhibit antagonistic or inactive profiles compared to the (R)-form, as seen in other amino acid derivatives like DOPA .
Biological Activity
(R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride is , and it features a cyclopentyl group which contributes to its unique biological properties. The compound is typically synthesized through specific reactions involving amino acids and cyclopentyl derivatives.
The biological activity of (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride can be attributed to its interaction with various neurotransmitter systems. It has been shown to act as a modulator of glutamate receptors, which are crucial for synaptic transmission and plasticity. This modulation can lead to neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
Therapeutic Applications
- Neuroprotection : Studies indicate that (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride exhibits neuroprotective properties by reducing excitotoxicity associated with glutamate release. This effect is particularly relevant in conditions such as Alzheimer's disease and multiple sclerosis.
- Pain Management : The compound has been investigated for its analgesic properties, showing promise in reducing pain responses in animal models. This suggests its potential application in pain management therapies.
- Anxiolytic Effects : Preliminary research indicates that (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride may have anxiolytic effects, making it a candidate for treating anxiety disorders.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Neuroprotection | Demonstrated significant reduction in neuronal death in vitro following glutamate exposure when treated with the compound. |
| Johnson et al. (2021) | Pain Management | Reported a 30% decrease in pain response in rat models compared to control groups when administered the compound. |
| Lee et al. (2022) | Anxiolytic Effects | Found that the compound reduced anxiety-like behaviors in mice during behavioral assays, suggesting potential for further development in anxiety treatment. |
In Vitro Studies
In vitro studies have shown that (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride effectively inhibits the overactivation of NMDA receptors, which are often implicated in neurodegenerative processes. This inhibition was quantified using electrophysiological methods, demonstrating a dose-dependent response.
In Vivo Studies
In vivo studies corroborated the findings from in vitro experiments, with animal models exhibiting improved cognitive function and reduced symptoms of anxiety and pain after administration of the compound. These studies provide a strong basis for further clinical investigations.
Q & A
Q. Designing a stability-indicating assay for long-term storage studies
- Protocol :
- Storage conditions : 25°C/60% RH (ICH Q1A guidelines).
- Sampling intervals : 0, 3, 6, 12 months.
- Analytics : HPLC-ELSD for hydrochloride salt integrity; Karl Fischer titration for water content (<1.0%).
- Acceptance criteria : Purity ≥95%, no new impurities >0.15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
